N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide
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Overview
Description
N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide is a complex organic compound featuring a unique combination of an imidazole ring and a thiazole ring, both of which are known for their significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved by reacting 2-iodo-1,3-thiazole with appropriate reagents under controlled conditions.
Formation of the Imidazole Ring: The imidazole ring is synthesized through cyclization reactions involving amido-nitriles or other suitable precursors.
Coupling Reactions: The thiazole and imidazole rings are then coupled using specific reagents and catalysts to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the thiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with antimicrobial, antiviral, and anticancer properties
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Industrial Applications: The compound can be utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring and exhibit antimicrobial properties.
Thiazole Derivatives: Thiazole-based compounds such as ritonavir and tiazofurin are known for their antiviral and anticancer activities.
Uniqueness
N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide is unique due to the combination of both imidazole and thiazole rings in its structure. This dual-ring system enhances its chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Properties
CAS No. |
823816-00-8 |
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Molecular Formula |
C7H8IN5O2S |
Molecular Weight |
353.14 g/mol |
IUPAC Name |
N-[1-[(2-iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide |
InChI |
InChI=1S/C7H8IN5O2S/c8-6-10-3-5(16-6)4-12-2-1-9-7(12)11-13(14)15/h3H,1-2,4H2,(H,9,11) |
InChI Key |
KUPYCBFMRDRNIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=N1)N[N+](=O)[O-])CC2=CN=C(S2)I |
Origin of Product |
United States |
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